molecular formula C56H35N5 B14118920 9,9'-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole)

9,9'-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole)

Cat. No.: B14118920
M. Wt: 777.9 g/mol
InChI Key: YCRZCWFNBZILHX-UHFFFAOYSA-N
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Description

9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) is a complex organic compound that features a quinoxaline core flanked by carbazole units. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in organic electronics and optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized quinoxaline and carbazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its electronic properties. The quinoxaline core and carbazole units facilitate efficient charge transport and light emission. The molecular targets include various electronic components in devices, where the compound acts as a charge transport material or light-emitting layer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) offers a unique combination of a quinoxaline core and carbazole units, providing superior electronic properties and stability. This makes it particularly valuable in high-performance optoelectronic applications.

Properties

Molecular Formula

C56H35N5

Molecular Weight

777.9 g/mol

IUPAC Name

9-[2,3-bis(4-carbazol-9-ylphenyl)quinoxalin-6-yl]carbazole

InChI

InChI=1S/C56H35N5/c1-7-19-49-41(13-1)42-14-2-8-20-50(42)59(49)38-29-25-36(26-30-38)55-56(37-27-31-39(32-28-37)60-51-21-9-3-15-43(51)44-16-4-10-22-52(44)60)58-48-35-40(33-34-47(48)57-55)61-53-23-11-5-17-45(53)46-18-6-12-24-54(46)61/h1-35H

InChI Key

YCRZCWFNBZILHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)N=C5C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

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